molecular formula C31H30N4O3S2 B2571074 4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide CAS No. 864939-48-0

4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide

Cat. No.: B2571074
CAS No.: 864939-48-0
M. Wt: 570.73
InChI Key: BBQXGUBRUJXSRB-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a sulfamoyl group, a cyano group, and a thieno[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, introduction of the cyano group, and subsequent functionalization with the benzyl(ethyl)sulfamoyl and benzamide groups. Common synthetic routes may involve:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and α,β-unsaturated carbonyl compounds.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Functionalization with Benzyl(ethyl)sulfamoyl and Benzamide Groups: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The sulfamoyl and cyano groups could play a role in binding to active sites, while the thieno[2,3-c]pyridine ring system may facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide
  • N-methyl-1-(pyridin-4-yl)methanamine

Comparison

Compared to similar compounds, 4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide stands out due to its unique combination of functional groups and the presence of the thieno[2,3-c]pyridine ring system. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O3S2/c1-2-35(21-24-11-7-4-8-12-24)40(37,38)26-15-13-25(14-16-26)30(36)33-31-28(19-32)27-17-18-34(22-29(27)39-31)20-23-9-5-3-6-10-23/h3-16H,2,17-18,20-22H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXGUBRUJXSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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